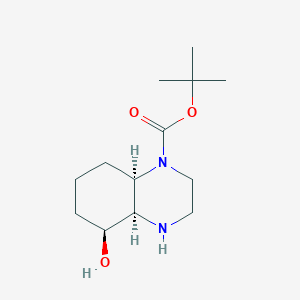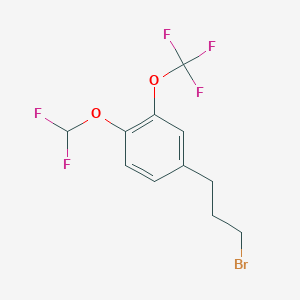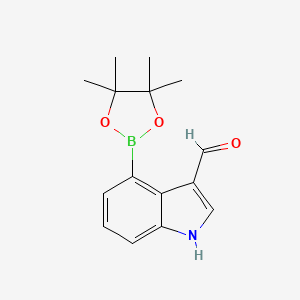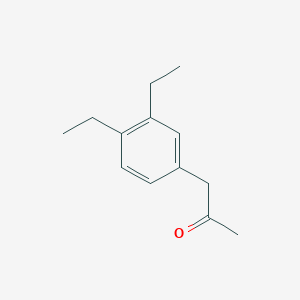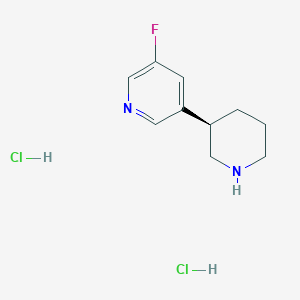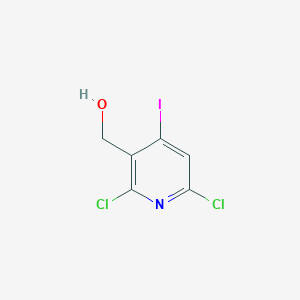
(2,6-Dichloro-4-iodopyridin-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dichloro-4-iodopyridin-3-YL)methanol is a chemical compound with the molecular formula C6H4Cl2INO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms, one iodine atom, and a methanol group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-4-iodopyridin-3-YL)methanol typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2,6-dichloropyridine using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring. The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dichloro-4-iodopyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler pyridine derivative.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,6-dichloro-4-iodopyridine-3-carboxylic acid.
Reduction: Formation of 2,6-dichloropyridin-3-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2,6-Dichloro-4-iodopyridin-3-YL)methanol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,6-Dichloro-4-iodopyridin-3-YL)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The presence of halogen atoms enhances its binding affinity to the target proteins, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-4-iodopyridine: Lacks the methanol group but shares similar halogenation patterns.
2,6-Dichloropyridin-3-ylmethanol: Lacks the iodine atom but has a similar structure.
4-Iodo-2,6-dimethylpyridine: Contains methyl groups instead of chlorine atoms.
Uniqueness
(2,6-Dichloro-4-iodopyridin-3-YL)methanol is unique due to the combination of chlorine, iodine, and methanol groups on the pyridine ring. This unique structure imparts specific chemical properties that make it valuable for various research applications.
Eigenschaften
Molekularformel |
C6H4Cl2INO |
|---|---|
Molekulargewicht |
303.91 g/mol |
IUPAC-Name |
(2,6-dichloro-4-iodopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H4Cl2INO/c7-5-1-4(9)3(2-11)6(8)10-5/h1,11H,2H2 |
InChI-Schlüssel |
WARXEYTZQBFFSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1Cl)Cl)CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)

